1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one
CAS No.: 937604-44-9
Cat. No.: VC2263369
Molecular Formula: C10H10F3N3O
Molecular Weight: 245.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937604-44-9 |
|---|---|
| Molecular Formula | C10H10F3N3O |
| Molecular Weight | 245.2 g/mol |
| IUPAC Name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one |
| Standard InChI | InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 |
| Standard InChI Key | LRQIUBQSDLJYKI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |
| Canonical SMILES | C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |
Introduction
Structural Significance in Medicinal Chemistry
The Trifluoromethyl-Pyrimidine Moiety
The trifluoromethyl-substituted pyrimidine represents a pharmacologically relevant structure found in various bioactive compounds. Pyrimidine derivatives form the backbone of numerous pharmaceutical agents, with applications ranging from anticancer to antiviral therapies.
The trifluoromethyl group is a critical structural feature in many pharmaceuticals due to several advantageous properties:
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Enhanced lipophilicity, which can improve membrane permeability
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Increased metabolic stability due to the strength of the C-F bonds
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Unique electronic effects that influence binding interactions with biological targets
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Potential to improve selectivity for protein targets through multipolar interactions
These properties make trifluoromethylated compounds particularly valuable in drug discovery programs focused on optimizing pharmacokinetic and pharmacodynamic properties.
The Piperidin-4-one Structure
The piperidin-4-one component provides another pharmacologically relevant feature. The six-membered piperidine ring with a carbonyl at the 4-position offers:
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A conformationally restricted scaffold that can adopt specific three-dimensional arrangements
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A reactive carbonyl group that serves as a handle for chemical diversification
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Hydrogen bond acceptor capabilities through the carbonyl oxygen
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Potential interactions with enzyme binding pockets through both polar and non-polar contacts
This structural element appears in numerous bioactive compounds and approved pharmaceuticals, highlighting its significance in medicinal chemistry.
Structural Comparison with Related Bioactive Compounds
Relationship to Kinase Inhibitors
The structure of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one bears resemblance to known kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). Research has shown that pyrimidin-2-amine derivatives can function as potent and selective inhibitors of CDK4 and CDK6, which are crucial enzymes in cell cycle regulation .
For example, N-(pyridin-2-yl)pyrimidin-2-amine derivatives have demonstrated excellent potency with Ki values as low as 1 nM for CDK4 and 34 nM for CDK6 . These compounds also show high selectivity over other CDKs and effective antiproliferative activity against cancer cell lines .
The structural similarity between these established CDK inhibitors and 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one suggests potential activity in similar biological pathways, possibly through interactions with ATP binding sites of kinases.
Comparative Structure-Activity Relationship
Table 1: Structural Comparison with Related Bioactive Compounds
| Compound | Key Structural Features | Reported Biological Activity | Potential Relevance to Target Compound |
|---|---|---|---|
| N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Pyrimidine core with 2-amino linkage to pyridine | CDK4/6 inhibition (Ki = 1-34 nM) | Similar pyrimidine core may confer kinase inhibitory properties |
| Trifluoromethyl-substituted heterocycles | CF3 group attached to aromatic/heteroaromatic rings | Enhanced metabolic stability and lipophilicity | CF3 group likely improves pharmacokinetic properties |
| Piperidine-4-one derivatives | Six-membered ring with carbonyl at 4-position | Various, including enzyme inhibition | Provides conformational restriction and synthetic versatility |
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